molecular formula C21H26N4O6S B2610566 N1-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide CAS No. 872986-20-4

N1-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide

Cat. No.: B2610566
CAS No.: 872986-20-4
M. Wt: 462.52
InChI Key: CDCFFFDZSGXMBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-((3-((4-Methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide is a structurally complex small molecule featuring a 1,3-oxazinan core substituted with a sulfonyl group derived from 4-methoxy-3-methylphenyl, an oxalamide linker, and a pyridin-2-ylmethyl moiety.

Properties

IUPAC Name

N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(pyridin-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O6S/c1-15-12-17(7-8-18(15)30-2)32(28,29)25-10-5-11-31-19(25)14-24-21(27)20(26)23-13-16-6-3-4-9-22-16/h3-4,6-9,12,19H,5,10-11,13-14H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDCFFFDZSGXMBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=CC=N3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on available research findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step reactions that integrate various chemical moieties known for their biological activity. The compound's structure includes an oxazinan ring, which is crucial for its interaction with biological targets.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of similar oxazinan compounds. For instance, a series of oxazinonaphthalene derivatives demonstrated significant cytotoxic activity against various human cancer cell lines, including A2780 (human ovarian carcinoma) and MCF-7 (human breast cancer cells). Compounds in this series exhibited IC50 values ranging from 4.47 to 52.8 μM, indicating moderate to high potency against these cell lines .

The proposed mechanism of action for compounds like this compound may involve:

  • Tubulin Inhibition : Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This effect is critical in cancer treatment as it prevents cancer cells from dividing .

Case Study 1: Anticancer Evaluation

In a study evaluating the cytotoxic effects of oxazinonaphthalene analogs, compounds were assessed using the MTT assay across multiple cancer cell lines. The most effective compounds induced apoptosis and inhibited cell proliferation significantly compared to controls .

Case Study 2: Antimicrobial Screening

A series of synthesized oxadiazole derivatives were screened for antimicrobial properties, revealing that specific structural modifications enhanced their activity against various pathogens. This highlights the importance of structural characteristics in determining biological efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

a. Sulfonyl/Oxazinan Derivatives

  • Target Compound : Contains a six-membered 1,3-oxazinan ring with a sulfonyl group at position 3. The 4-methoxy-3-methylphenyl substituent introduces steric bulk and electron-donating effects.
  • Example 53 (): Features a 1,3-oxazin (five-membered) ring fused with a pyrazolo[3,4-d]pyrimidine scaffold.

b. Pyridine/Pyrimidine-Based Analogues

  • 2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide () : Shares a pyridine sulfamoyl group but lacks the oxazinan core. Its molecular weight (493.53 g/mol) and elemental composition (C24H23N5O5S) suggest lower hydrophilicity compared to the target compound’s oxalamide-pyridine linkage .

c. Amide-Linked Compounds

  • Compound 7k (): Contains multiple amide bonds and a dimethylamino group, enhancing polarity. Unlike the target’s oxalamide bridge, its valyl-azetidine carboxamide structure may favor proteolytic stability .
Physicochemical Properties
Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound C24H29N5O6S (estimated) ~547.6 (calculated) Not reported 1,3-oxazinan, sulfonyl, oxalamide
Example 53 () C29H22F2N6O3 589.1 175–178 Pyrazolopyrimidine, sulfonamide
Compound from C24H23N5O5S 493.53 Not reported Sulfamoyl, pyridine, isoindolinone

Key Observations :

  • The target compound’s estimated molecular weight (~547.6 g/mol) exceeds analogues in , likely due to the oxazinan and extended alkyl chains.
  • Melting points (e.g., 175–178°C for Example 53 ) suggest crystalline stability in sulfonamide derivatives, though the target’s oxalamide group may reduce crystallinity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.